Cas no 957266-15-8 (2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide)

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamideは、複雑なスピロ構造と反応性に富む官能基を有する有機化合物です。tert-ブチル基による立体障害と、シアノ基、ケトン、スルファニル基などの多様な官能基が分子内に配置されており、高い分子設計の柔軟性を示します。特に、スピロ環構造は分子の剛性を高め、特異的な立体配座を可能にします。シクロヘキシルアセトアミド部位は脂溶性を調整し、生体適合性に関与する可能性があります。この化合物は医薬品中間体や機能性材料の合成において、構造的特徴を活かした精密合成が期待されます。

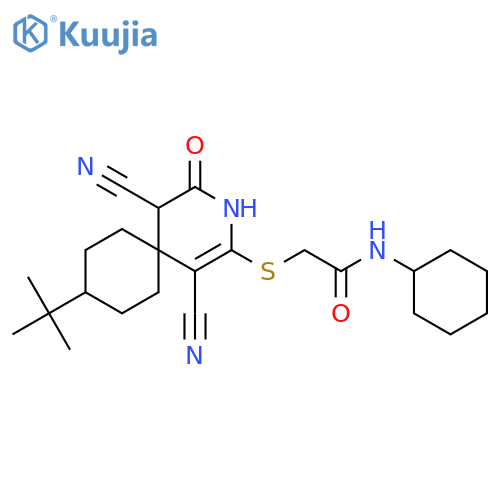

957266-15-8 structure

商品名:2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)sulfanyl]-N-cyclohexylacetamide

- SMR000073304

- 2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio]-N-cyclohexylacetamide

- CHEBI:114335

- 2-((9-(tert-butyl)-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-cyclohexylacetamide

- STK885748

- 957266-15-8

- 2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]-N-cyclohexylacetamide

- MLS000089010

- CHEMBL1462451

- 2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide

- 2-({9-TERT-BUTYL-1,5-DICYANO-4-OXO-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE

- HMS1590L07

- AKOS005632824

- MLS000911004

- F1461-0038

- Q27195735

- HMS2496L11

- 2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide

-

- インチ: 1S/C24H34N4O2S/c1-23(2,3)16-9-11-24(12-10-16)18(13-25)21(30)28-22(19(24)14-26)31-15-20(29)27-17-7-5-4-6-8-17/h16-18H,4-12,15H2,1-3H3,(H,27,29)(H,28,30)

- InChIKey: VEHXFZAAPHNEKX-UHFFFAOYSA-N

- ほほえんだ: C(NC1CCCCC1)(=O)CSC1=C(C#N)C2(CCC(C(C)(C)C)CC2)C(C#N)C(=O)N1

計算された属性

- せいみつぶんしりょう: 442.24024751g/mol

- どういたいしつりょう: 442.24024751g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 840

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 131Ų

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1461-0038-20μmol |

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |

957266-15-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1461-0038-10mg |

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |

957266-15-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1461-0038-1mg |

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |

957266-15-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1461-0038-2μmol |

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |

957266-15-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1461-0038-4mg |

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |

957266-15-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1461-0038-3mg |

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |

957266-15-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1461-0038-2mg |

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |

957266-15-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1461-0038-5mg |

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |

957266-15-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1461-0038-15mg |

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |

957266-15-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1461-0038-25mg |

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide |

957266-15-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

957266-15-8 (2-({9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro5.5undec-1-en-2-yl}sulfanyl)-N-cyclohexylacetamide) 関連製品

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量